4-甲基-2,5-二苯基吡啶

描述

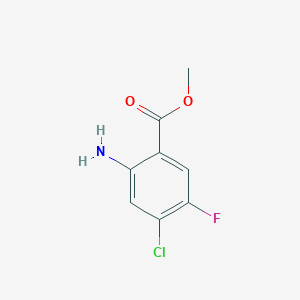

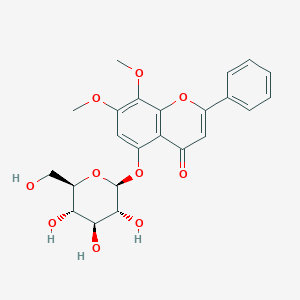

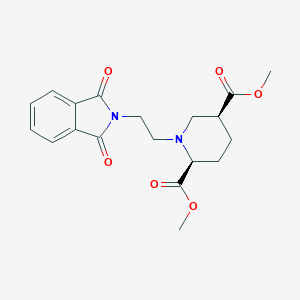

“4-Methyl-2,5-diphenylpyridine” is an organic compound with the molecular formula C18H15N . It is a solid substance that appears as a white to orange to green powder or crystal .

Molecular Structure Analysis

The molecular structure of “4-Methyl-2,5-diphenylpyridine” consists of a pyridine ring substituted with two phenyl groups and one methyl group . The molecular weight of this compound is 245.32 g/mol .

Physical And Chemical Properties Analysis

“4-Methyl-2,5-diphenylpyridine” is a solid at 20°C . It has a melting point range of 127.0 to 131.0°C . The compound appears as a white to orange to green powder or crystal .

科学研究应用

DNA相互作用和细胞毒性

已经探索了4-甲基-2,5-二苯基吡啶衍生物与DNA的相互作用和潜在的细胞毒性效应。研究已经合成了一系列这些衍生物,通过生物物理和生物化学方法研究它们与DNA的结合。一些衍生物显示出抗增殖活性,表明可能用作抗癌剂。然而,抗增殖效果并不总是与DNA结合相关,表明存在复杂的相互作用(Jacquemard et al., 2005)。

化学传感器的开发

2017年的研究报告了一种基于2,6-二苯基吡啶的荧光“开启”化学传感器的开发,专门用于检测Ag+离子。这种化学传感器表现出高选择性和灵敏性,在Ag+存在时显示出显著的荧光响应。该化学传感器在检测哺乳动物细胞中的Ag+方面的有效性也得到了确认,突显了其在生物应用中的潜力(Zhang et al., 2017)。

在光动力疗法中的应用

已经研究了钌(II)多吡啶配合物,包括含有4,7-二苯基-1,10-邻菲啰啉的配合物,在光动力疗法(PDT)中的作用。这些配合物表现出相当大的光毒性和光毒性指数,使它们成为治疗癌症和抗微生物应用的有希望的候选物(Frei et al., 2014)。

对血管生成和抗转移活性的影响

多吡啶钌配合物,包括含有4,7-二苯基-1,10-邻菲啰啉的配合物,已经显示出在抑制转移方面的潜力。它们调节细胞粘附特性和影响内皮细胞功能的能力表明在抑制血管生成中发挥作用。这些特性有助于它们的抗转移活性,使它们在癌症研究中具有价值(Gurgul et al., 2022)。

光物理性质和光谱电化学特性

研究已经集中于合成和表征具有4-甲基吡啶和二苯基吡啶衍生物的化合物,探索它们的光物理性质和电化学行为。这些性质对于传感器开发和光动力疗法等领域的应用至关重要(Pivetta et al., 2017)。

用于监测光聚合的荧光传感器

已经合成并研究了2,6-二苯基吡啶衍生物作为监测光聚合过程的荧光传感器。它们对聚合过程中环境变化的敏感性使它们在材料科学和工业应用中非常有用(Topa et al., 2020)。

未来方向

While specific future directions for “4-Methyl-2,5-diphenylpyridine” are not mentioned in the available literature, pyridine derivatives are of interest in various fields, including materials science and medicinal chemistry . They are often used as building blocks in the synthesis of complex molecules and have potential applications in the development of new drugs and materials.

属性

IUPAC Name |

4-methyl-2,5-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c1-14-12-18(16-10-6-3-7-11-16)19-13-17(14)15-8-4-2-5-9-15/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQCNNMCDMYPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565515 | |

| Record name | 4-Methyl-2,5-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156021-08-8 | |

| Record name | 4-Methyl-2,5-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

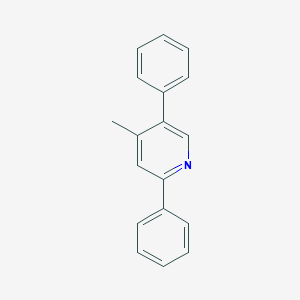

Q1: What is the role of 4-Methyl-2,5-diphenylpyridine in the development of efficient OLEDs?

A1: 4-Methyl-2,5-diphenylpyridine (mdp) acts as a cyclometalating ligand in novel tris-cyclometalated iridium(III) complexes. These complexes, (ppy)2Ir(mdp) and (ppy)Ir(mdp)2 (where ppy is 2-phenylpyridine), exhibit desirable photophysical properties for use as phosphorescent emitters in OLEDs []. Specifically, they demonstrate high photoluminescence quantum yields (0.76-0.85) and short excited state lifetimes (0.07-0.11 μs) []. These properties translate to highly efficient OLED devices with reduced efficiency roll-off at high luminance, making them suitable for practical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)

![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)